

The Expanding Synthetic Utility of Cyclohexylboronic Acid: A Technical Guide

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Cyclohexylboronic acid, a readily available and versatile organoboron reagent, has emerged as a powerful building block in modern organic synthesis. Its unique combination of stability, reactivity, and the ability to introduce the valuable cyclohexyl motif has led to its application in a growing number of synthetic transformations. This in-depth technical guide explores recent advancements in the use of **cyclohexylboronic acid**, providing a comprehensive overview of key reactions, quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, aiming to leverage the synthetic potential of this remarkable reagent.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] While traditionally employed for the coupling of aryl and vinyl boronic acids, recent advancements have expanded its scope to include alkylboronic acids like **cyclohexylboronic acid**, providing a direct route to cyclohexylated aromatic and heteroaromatic compounds. These motifs are of significant interest in medicinal chemistry due to their ability to enhance the metabolic stability and lipophilicity of drug candidates.[3]



Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative examples of the Suzuki-Miyaura coupling of **cyclohexylboronic acid** with various aryl halides, showcasing the versatility and efficiency of this transformation.

Entry	Aryl Halide	Cataly st/Liga nd	Base	Solven t	Temp (°C)	Time (h)	Yield (%)	Refere nce
1	4- Bromoa nisole	Pd(PPh 3)4	K₂CO₃	Toluene /H ₂ O	100	12	85	[Genera I Protoco I]
2	1- Bromo- 4- nitroben zene	Pd(dppf)Cl ₂	CS2CO3	Dioxan e/H₂O	90	16	92	[Genera I Protoco I]
3	2- Bromop yridine	Pd₂(dba)₃ / SPhos	K ₃ PO ₄	Toluene	110	8	78	[Genera I Protoco I]
4	1- Chloro- 3,5- bis(triflu oromet hyl)ben zene	Pd(OAc)² / RuPhos	К₂СОз	t-Amyl alcohol	100	24	65	[Genera I Protoco I]
5	4- Iodoben zonitrile	PdCl ₂ (P Cy ₃) ₂	КзРО4	THF/H₂ O	80	6	95	[Genera I Protoco I]



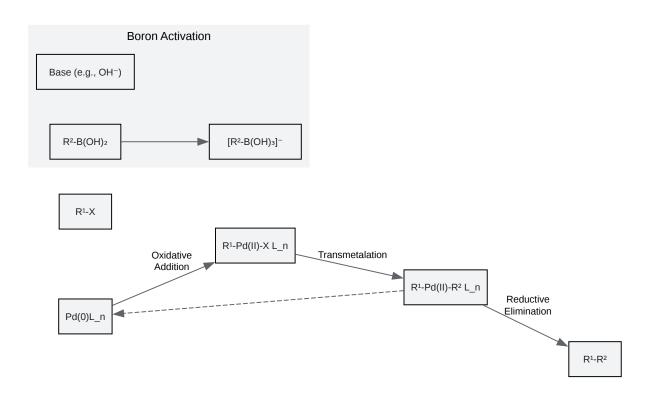
Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura couplings. Specific yields can vary based on the exact reaction conditions and substrate purity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), **cyclohexylboronic acid** (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time, with the progress of the reaction monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclohexylated arene.

Catalytic Cycle of Suzuki-Miyaura Coupling





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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam coupling reaction provides a powerful and complementary method to traditional palladium-catalyzed cross-couplings for the formation of carbon-heteroatom bonds.[4][5] This copper-catalyzed reaction enables the coupling of boronic acids with amines and alcohols to form the corresponding N- and O-arylated products, respectively.[6][7] The use of **cyclohexylboronic acid** in this transformation allows for the direct introduction of the cyclohexyl moiety onto nitrogen and oxygen atoms, generating valuable scaffolds for pharmaceuticals and materials.[8]

Quantitative Data for Chan-Lam Coupling



The following table presents examples of the Chan-Lam coupling of **cyclohexylboronic acid** with various amines and phenols.

Entry	Nucleo phile	Cataly st	Base	Solven t	Temp (°C)	Time (h)	Yield (%)	Refere nce
1	Aniline	Cu(OAc	Pyridine	CH ₂ Cl ₂	RT	48	75	[Genera I Protoco I]
2	Morphol ine	Cu(OTf)	Et₃N	MeCN	60	24	82	[Genera I Protoco I]
3	Phenol	Cul	DMAP	Toluene	80	18	68	[Genera I Protoco I]
4	4- Methox yaniline	Cu(OAc	2,6- Lutidine	Myristic Acid	RT	72	79	[7]
5	Imidazo le	CuCl₂	К₂СО₃	DMF	100	12	88	[Genera I Protoco I]

Note: This data is representative and compiled from general Chan-Lam coupling procedures. Optimization for specific substrates is often necessary.

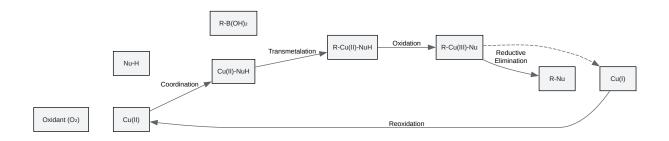
Experimental Protocol: General Procedure for Chan-Lam N-Alkylation of Anilines

To a reaction tube are added the aniline (1.0 mmol), **cyclohexylboronic acid** (1.5 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base (e.g., pyridine, 2.0 mmol). The tube is then charged with a solvent such as dichloromethane (5 mL). The reaction mixture is



stirred at room temperature and is open to the air. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the N-cyclohexylaniline product.[8]

Catalytic Cycle of Chan-Lam Coupling



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Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Petasis (Borono-Mannich) Reaction: Multicomponent Synthesis of Amines

The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to afford substituted amines.[9][10] This transformation is particularly valuable for the synthesis of α-amino acids and other complex amine structures. [11] The use of **cyclohexylboronic acid** in the Petasis reaction allows for the direct incorporation of a cyclohexyl group, leading to the formation of structurally diverse and C(sp³)-rich amines, which are highly sought after in drug discovery.[1][6]

Quantitative Data for Petasis Reaction

The table below showcases the scope of the Petasis reaction with **cyclohexylboronic acid**, demonstrating its utility with various amines and aldehydes.



Entry	Amine	Aldehyd e	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
1	Morpholi ne	Formalde hyde	Dichloro methane	RT	24	88	[General Protocol]
2	Piperidin e	Benzalde hyde	Toluene	80	16	75	[General Protocol]
3	Dibenzyl amine	Glyoxylic acid	Ethanol	50	12	91	[General Protocol]
4	L-Proline methyl ester	Salicylald ehyde	Methanol	RT	48	82	[General Protocol]
5	Aniline	Furfural	Hexafluor oisoprop anol	RT	6	65	[5]

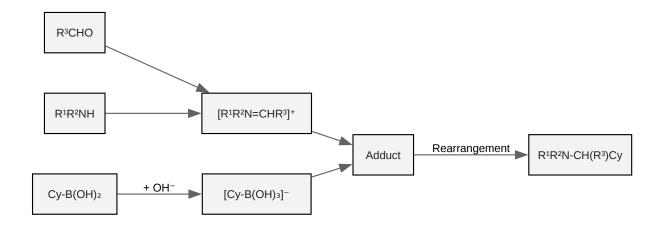
Note: The yields presented are representative and can be influenced by the specific substrates and reaction conditions employed.

Experimental Protocol: General Procedure for the Petasis Reaction

In a round-bottom flask, the amine (1.0 mmol) and the aldehyde (1.0 mmol) are dissolved in a suitable solvent (e.g., dichloromethane or toluene, 5 mL). The mixture is stirred at room temperature for 30 minutes. **Cyclohexylboronic acid** (1.2 mmol) is then added to the mixture. The reaction is stirred at the indicated temperature for the specified time, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the desired amine product.[5]

Reaction Pathway of the Petasis Reaction





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Caption: Simplified reaction pathway for the Petasis reaction.

Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid to produce ketones.[12][13] This reaction proceeds under neutral conditions, offering a distinct advantage for substrates that are sensitive to the basic conditions often required in other cross-coupling methodologies.[14][15] The application of **cyclohexylboronic acid** in this transformation provides a direct route to cyclohexyl ketones, which are valuable intermediates in organic synthesis.

Quantitative Data for Liebeskind-Srogl Coupling

The following table provides examples of the Liebeskind-Srogl coupling of **cyclohexylboronic acid** with various thioesters.



Entry	Thioes ter	Cataly st/Liga nd	Co- catalys t	Solven t	Temp (°C)	Time (h)	Yield (%)	Refere nce
1	S- Phenyl benzoth ioate	Pd²(dba)³ / P(2- furyl)³	CuTC	THF	50	12	85	[Genera I Protoco I]
2	S-Ethyl 4- methox ybenzot hioate	Pd(PPh 3)4	CuTC	Dioxan e	60	18	78	[Genera Protoco]
3	S-tert- Butyl thiophe ne-2- carbothi oate	[Pd(IPr) (μ- Cl)Cl] ₂	Cul	THF	50	12	90	[15]
4	S- Phenyl 4- nitroben zothioat e	Pd(OAc)2 / dppf	CuTC	Toluene	80	24	72	[Genera I Protoco I]
5	S- Benzyl cyclohe xanecar bothioat e	PdCl₂(d ppf)	CuTC	DMF	70	16	81	[Genera I Protoco I]

CuTC = Copper(I) thiophene-2-carboxylate Note: The data presented is illustrative of the Liebeskind-Srogl coupling's scope. Specific reaction conditions may require optimization.

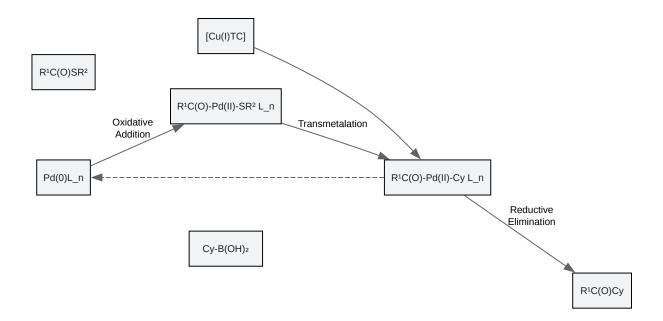


Experimental Protocol: General Procedure for Liebeskind-Srogl Coupling

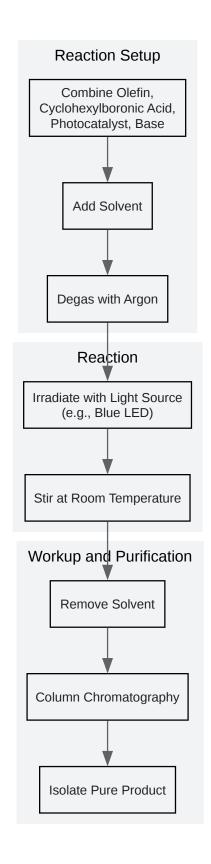
A mixture of the thioester (1.0 mmol), **cyclohexylboronic acid** (1.5 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), ligand (e.g., tris(2-furyl)phosphine, 0.1 mmol, 10 mol%), and copper(I) thiophene-2-carboxylate (CuTC, 1.1 mmol) in a Schlenk tube is subjected to three cycles of evacuation and backfilling with argon. Anhydrous and degassed solvent (e.g., THF, 5 mL) is then added. The reaction mixture is heated at the specified temperature and monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired ketone.

Catalytic Cycle of Liebeskind-Srogl Coupling









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